molecular formula C8H7F3O2 B8816263 2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Cat. No. B8816263
M. Wt: 192.13 g/mol
InChI Key: MHTGXMCWGPMOFB-UHFFFAOYSA-N
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Patent
US06541674B2

Procedure details

9.3 g (100 mmol) of phenol and 3.9 g (25 mmol) of 75% fluoral hydrate are introduced into a 100 ml reactor. 5.0 g of hydrotalcite Mg6Al2(O4)16.4H2O are added. The mixture is heated at 100° C. for 5 hours. After treating the reaction medium according to the protocol described in Example 1, a yield of 88% of the corresponding alcohol is obtained with an ortho/para ratio equal to 1.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrotalcite
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8](O)([OH:13])[C:9]([F:12])([F:11])[F:10]>>[F:10][C:9]([F:12])([F:11])[CH:8]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[OH:13]

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C(F)(F)F)(O)O
Step Two
Name
hydrotalcite
Quantity
5 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After treating
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
FC(C(O)C1=C(C=CC=C1)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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